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Compound of Interest

Compound Name: N-lactoyl-phenylalanine

Cat. No.: B6596714 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the off-target effects of N-lactoyl-phenylalanine (Lac-Phe)

administration. Drawing from experimental data, we delve into its impact on key cellular

processes, offering insights into its broader physiological implications beyond its recognized

role in appetite suppression.

N-lactoyl-phenylalanine (Lac-Phe), a metabolite synthesized from lactate and phenylalanine,

has garnered significant attention for its ability to reduce food intake and body weight.[1][2]

While its on-target effects on appetite regulation are a promising avenue for therapeutic

development, a thorough understanding of its off-target effects is crucial for a comprehensive

safety and efficacy profile. This guide synthesizes findings from key studies to illuminate the

unintended consequences of elevated Lac-Phe levels on insulin signaling, inflammation, and

mitochondrial respiration.

Disruption of Insulin Signaling
Experimental evidence indicates that supraphysiological concentrations of Lac-Phe can impair

insulin signaling, particularly in skeletal muscle cells.[3][4] This disruption is a critical

consideration, given the intricate link between metabolic health and insulin sensitivity.

Quantitative Data Summary: Effects of Lac-Phe on Insulin Signaling Pathway Proteins
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Cell Line Treatment Protein
Phosphoryl
ation Site

Outcome Reference

C2C12

Myotubes

1 mM Lac-

Phe (1 hr)
Akt Ser473

Significantly

Reduced
[3]

C2C12

Myotubes

1 mM Lac-

Phe (1 hr)
GSK-3α/β Ser21/9

Significantly

Reduced
[3]

C2C12

Myotubes

1 mM Lac-

Phe (1 hr)
mTOR Ser2448

Significantly

Reduced
[3]

C2C12

Myotubes

1 mM Lac-

Phe (1 hr)
p70S6K Thr389

Significantly

Reduced
[3]

C2C12

Myotubes

1 mM Lac-

Phe (1 hr)
IRS-1 Ser636/639

Significantly

Reduced
[3]

C2C12

Myotubes

0.5 mM Lac-

Phe (1 hr)
Akt Ser473

Significantly

Reduced
[3]

HepG2
1 mM Lac-

Phe (1 hr)
Akt Ser473

No Significant

Change
[3]

HepG2
1 mM Lac-

Phe (1 hr)
BAD Ser136

Significantly

Reduced
[3]

HepG2
1 mM Lac-

Phe (1 hr)
S6RP Ser235/236

Significantly

Reduced
[3]

This table summarizes the observed effects of Lac-Phe on the phosphorylation status of key

proteins in the insulin signaling cascade. A reduction in phosphorylation at these sites is

indicative of impaired pathway activation.

In contrast to Lac-Phe, its constituent molecules, lactate and phenylalanine, did not produce

the same significant inhibitory effects on insulin signaling in C2C12 myotubes at a

concentration of 0.5 mM, highlighting the unique activity of the conjugated molecule.[3]
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Caption: Insulin signaling pathway and points of inhibition by Lac-Phe.

Induction of Pro-inflammatory Cytokines
Beyond its effects on insulin signaling, Lac-Phe has been shown to promote an inflammatory

response in skeletal muscle cells, characterized by the increased secretion of pro-inflammatory

cytokines.

Quantitative Data Summary: Effects of Lac-Phe on Cytokine Secretion in C2C12 Myotubes

Cytokine Treatment Outcome Reference

TNF-α 1 mM Lac-Phe (24 hr)
Significantly Increased

Secretion
[3]

IL-6 1 mM Lac-Phe (24 hr)
Significantly Increased

Secretion
[3]

IL-1β 1 mM Lac-Phe (24 hr) No Significant Change [3]
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This table illustrates the pro-inflammatory effect of Lac-Phe in C2C12 skeletal muscle cells, as

evidenced by the increased secretion of key inflammatory mediators.

The pro-inflammatory effects of Lac-Phe appear to be cell-type specific, as the same treatment

did not significantly increase cytokine secretion in HepG2 liver cells.[3]
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Caption: Lac-Phe induced pro-inflammatory cytokine secretion workflow.

Impairment of Mitochondrial Respiration
The administration of Lac-Phe has also been demonstrated to impair mitochondrial function,

specifically by decreasing the oxygen consumption rate (OCR) in liver cells and synaptosomes.

[3][4]
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Quantitative Data Summary: Effects of Lac-Phe on Oxygen Consumption Rate (OCR)

Cell/Tissue
Type

Treatment
OCR
Parameter

Outcome Reference

HepG2 Cells
1, 2, 4 mM Lac-

Phe

Basal

Respiration

Dose-dependent

Decrease
[3]

Rat Brain

Synaptosomes
1, 3 mM Lac-Phe

Basal

Respiration

Dose-dependent

Decrease
[4]

C2C12 Myotubes
1, 2, 4 mM Lac-

Phe

Basal

Respiration

No Significant

Change
[3]

This table highlights the inhibitory effect of Lac-Phe on mitochondrial respiration in a cell-type-

specific manner.

Notably, Lac-Phe did not directly inhibit the mitochondrial electron transport chain in isolated

mitochondria, suggesting its effect is upstream of oxidative phosphorylation.[4]
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Caption: Lac-Phe impairs mitochondrial respiration upstream of the ETC.

Comparison with Other Anorexigenic Agents
While direct comparative studies on the off-target effects of Lac-Phe versus other appetite

suppressants are limited, some inferences can be drawn.

GLP-1 Receptor Agonists: There is speculation that the weight-loss effects of GLP-1 receptor

agonists might be partially dependent on Lac-Phe.[5][6] However, it has also been shown
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that mice lacking the ability to produce Lac-Phe (CNDP2-KO mice) remain fully sensitive to

the anorexigenic effects of GLP-1 receptor agonists, suggesting distinct mechanisms of

action.[5]

GDF15: Similar to GLP-1 agonists, CNDP2-KO mice are also fully responsive to the

appetite-suppressing effects of recombinant GDF15.[5] This indicates that Lac-Phe and

GDF15 likely act through independent pathways to regulate feeding behavior.

Further research is needed to directly compare the off-target profiles of Lac-Phe with these and

other anorexigenic agents to better understand their relative safety and therapeutic potential.

Experimental Protocols
Insulin Signaling and Cytokine Secretion Assays[3]

Cell Culture: Differentiated C2C12 myotubes and HepG2 cells were used.

Treatment: Cells were starved for 2 hours and then treated for 1 hour with 0.5 mM or 1 mM

of Lac-Phe, lactate, or phenylalanine. For insulin stimulation, 100 nM insulin was added for

the last 10 minutes of treatment. For cytokine analysis, cells were treated for 24 hours with 1

mM of the respective metabolites in the presence of 100 nM insulin.

Analysis: Phosphorylation of insulin signaling proteins was assessed by Western blotting.

Secreted cytokines in the culture media were measured using a multiplex assay.

Mitochondrial Respiration Assay[3][4]

Sample Preparation: HepG2 cells, differentiated C2C12 cells, or isolated rat brain

synaptosomes were used.

Instrumentation: High-resolution respirometry was performed using an Oxygraph-2k.

Protocol: Basal oxygen consumption rates were measured, followed by titration of Lac-Phe

(1, 2, and 4 mM) or its precursors.

Conclusion
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While N-lactoyl-phenylalanine holds promise as a therapeutic agent for obesity and related

metabolic disorders, this guide highlights significant off-target effects that warrant careful

consideration. Its potential to disrupt insulin signaling, promote inflammation, and impair

mitochondrial respiration underscores the importance of a thorough preclinical evaluation.

Future studies should focus on elucidating the precise molecular mechanisms underlying these

off-target effects and conducting direct comparative analyses with other anorexigenic

compounds to inform the development of safe and effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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